7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (7-BPP) is a heterocyclic compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. 7-BPP has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 7-BPP has been found to possess a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB). 7-BPP has also been studied for its potential use in laboratory experiments, as well as its potential to be used in the development of new drugs.
Scientific Research Applications
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : 4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs, having application in drugs, natural products, agrochemical, material science, and organic synthesis . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
- Methods of Application or Experimental Procedures : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .
- Results or Outcomes : The process results in high yields (up to 95%) of diversely orchestrated 3-ArS/ArSe derivatives .
Application in Drug Discovery and Development
- Specific Scientific Field : Pharmaceutical Sciences .
- Summary of the Application : Pyrido[1,2-a]pyrimidin-4-one scaffolds have emerged as one of the most important N-fused bicyclic heterocycles for drug discovery and development . Numerous pyrido[1,2-a]pyrimidin-4-ones have exhibited a wide range of biological activities such as in antipsychotic agents, tranquilizers, antioxidants, anticancer agents, antiulcer agents, antihypertensives, antidepressants, antiallergics, antiplasmodial falcipain-2 inhibitors, and spinal muscular atrophy (SMA) drugs .
- Methods of Application or Experimental Procedures : Several pyrido[1,2-a]pyrimidin-4-one derivatives, such as pirenperone, seganserin, lusaperidone, and risdiplam have been applied in clinical trials .
- Results or Outcomes : The results of these trials have shown promising therapeutic effects, leading to the continued interest in the development of drugs based on this compound .
Application in Chemotherapeutic Development
- Specific Scientific Field : Chemotherapy .
- Summary of the Application : There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Methods of Application or Experimental Procedures : The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 .
- Results or Outcomes : The development of monastrol as a chemotherapeutic agent is ongoing, with potential applications in cancer treatment .
properties
IUPAC Name |
7-bromopyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIWCORFSTEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631509 | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
23536-76-7 | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23536-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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